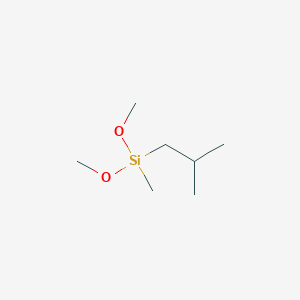

Isobutyldimethoxymethylsilane

説明

Isobutyldimethoxymethylsilane is a useful research compound. Its molecular formula is C7H18O2Si and its molecular weight is 162.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Isobutyldimethoxy(methyl)silane, also known as Isobutyldimethoxymethylsilane or ISOBUTYLMETHYLDIMETHOXYSILANE, is an organic silicon compound . It has a molecular weight of 162.3 and a CAS Number of 18293-82-8 .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.82 . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially impacting its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutyldimethoxy(methyl)silane. For instance, its solubility is 510mg/L at 20℃ , suggesting that temperature can affect its solubility and potentially its action. Moreover, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that storage conditions can impact its stability.

生物活性

Isobutyldimethoxymethylsilane (IBDMS) is a silane compound that has garnered attention in various fields, including materials science and biochemistry. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and its role in modifying surfaces for enhanced biocompatibility.

Overview of this compound

This compound is characterized by its organosilane structure, which allows it to participate in various chemical reactions. It is often used as a coupling agent or surface modifier due to its ability to form siloxane bonds with hydroxyl groups on surfaces. This property has implications for its biological activity, particularly in enhancing the biocompatibility of materials used in medical applications.

Antibacterial Properties

Research has shown that organosilanes, including IBDMS, can exhibit antibacterial properties when used to modify surfaces. A study indicated that the modification of polyethylene (PE) with various organosilanes resulted in significant reductions in bacterial adhesion and viability. Specifically, surfaces treated with isobutylmethyldimethoxysilane demonstrated improved antiadhesive characteristics against Aeromonas hydrophila, suggesting that IBDMS could be effective in applications requiring antibacterial surfaces .

Cytotoxicity and Cell Viability

The cytotoxic effects of IBDMS have been evaluated in various cell lines. In one study, the compound was tested for its impact on cell viability using HaCaT cells (human keratinocytes). The results indicated that certain silane modifications could enhance cell viability under UV-induced stress conditions. This suggests that IBDMS might play a protective role in cellular environments exposed to harmful stimuli .

The mechanisms through which IBDMS exerts its biological effects are not fully elucidated but are believed to involve:

- Surface Modification : The ability of IBDMS to form stable siloxane bonds enhances the hydrophobicity and reduces the surface energy of treated materials, which can influence bacterial adhesion and biofilm formation.

- Reactive Functional Groups : The presence of methoxy groups allows for interactions with biological molecules, potentially leading to changes in cell behavior and function.

Case Study 1: Surface Modification for Medical Applications

A study focused on modifying PE surfaces with IBDMS showed a marked decrease in bacterial colonization. The modified surfaces exhibited a reduction of over 3 logarithmic units in viable bacterial counts compared to untreated controls. This indicates the potential for IBDMS-treated materials in medical devices where infection control is critical .

Case Study 2: Protective Effects Against UV Damage

In another investigation, IBDMS was included in formulations aimed at protecting human keratinocytes from UV damage. The results demonstrated that cells treated with IBDMS exhibited higher viability rates compared to untreated cells after UV exposure, suggesting a protective effect attributed to the silane's properties .

Data Tables

| Study | Modification | Bacterial Strain | Reduction in Viability | Cell Type | Effect Observed |

|---|---|---|---|---|---|

| Study 1 | IBDMS on PE | Aeromonas hydrophila | >3 log units | HaCaT | Enhanced viability under UV stress |

| Study 2 | IBDMS formulation | N/A | N/A | HaCaT | Increased cell viability |

科学的研究の応用

Surface Modification

One of the primary applications of isobutyldimethoxymethylsilane is in surface modification. It is used to enhance the adhesion properties of various substrates by forming a siloxane network upon curing:

- Adhesives and Sealants : The compound acts as a coupling agent that improves the bond strength between inorganic materials (like glass or metals) and organic polymers. This is crucial in applications such as automotive and construction where durable adhesion is required .

- Coatings : It is utilized in formulating coatings that require enhanced water repellency and durability. The silane can modify the surface energy of substrates, leading to improved performance of paints and protective coatings .

Chemical Synthesis

This compound serves as a precursor in the synthesis of various organosilicon compounds:

- Silica-based Materials : The compound can be used to create silica nanoparticles through sol-gel processes. These nanoparticles find applications in drug delivery systems and as additives in composites for enhanced mechanical properties .

- Organosilicon Polymers : It can be employed in the production of silane-modified polymers, which are known for their improved thermal stability and mechanical strength. These polymers are widely used in sealants and adhesives within construction materials .

Nanotechnology

In nanotechnology, this compound has been explored for its ability to functionalize nanoparticles:

- Nanoparticle Stabilization : The compound helps stabilize metal nanoparticles by providing a hydrophobic layer that prevents agglomeration. This property is particularly useful in catalysis and sensor applications .

- Thin Film Deposition : It can be utilized in thin film deposition techniques to create coatings with specific optical or electrical properties, enhancing the functionality of devices such as solar cells .

Biomedical Applications

Recent studies have indicated potential biomedical applications for this compound:

- Biosensors : The compound has been used to modify surfaces for biosensor applications, improving the immobilization of biomolecules which enhances sensor sensitivity .

- Drug Delivery Systems : Its ability to form stable siloxane networks makes it suitable for creating drug delivery vehicles that can release therapeutic agents in a controlled manner .

Case Study 1: Adhesion Improvement

A study demonstrated that incorporating this compound into adhesive formulations significantly improved adhesion strength on glass substrates compared to traditional adhesives without silanes. The enhanced performance was attributed to better interfacial bonding facilitated by the silane's reactive groups .

Case Study 2: Nanoparticle Functionalization

Research showed that using this compound for functionalizing gold nanoparticles resulted in stable dispersions with enhanced catalytic activity. The modified nanoparticles exhibited increased reactivity due to the improved surface characteristics imparted by the silane .

化学反応の分析

Hydrolysis and Condensation Reactions

Isobutyldimethoxymethylsilane readily undergoes hydrolysis when exposed to moisture. The hydrolysis process can be summarized as follows:

In this reaction, the silane reacts with water to produce a silanol () and methanol. The silanol can further condense with other silanol groups or itself to form siloxane bonds, resulting in polymeric structures.

Kinetics of Reaction with Silica

The reaction kinetics of this compound with silica have been studied to understand its reactivity in forming siloxane networks. The presence of the isobutyl group affects the rate of reaction due to steric hindrance compared to linear alkyl groups. Research indicates that shorter alkyl chains react faster than longer or branched ones, with the following order observed:

-

Methyl > Ethyl > Isobutyl

This trend suggests that the steric hindrance from the isobutyl group slows down the reaction rate compared to simpler alkyl groups .

Functionalization Reactions

This compound can also be utilized in functionalization reactions, where it acts as a coupling agent for various organic substrates. For instance, it can react with amines or alcohols under acidic or basic conditions to form stable covalent bonds. The general reaction can be represented as follows:

where represents an organic moiety.

Reaction Rates of Various Silanes

The following table summarizes the reaction rates of this compound compared to other silanes based on their structure:

| Silane Type | Reaction Rate (relative) |

|---|---|

| Methyltrimethoxysilane | Fast |

| Propyltrimethoxysilane | Moderate |

| This compound | Slow |

Hydrolysis Products

The products formed from the hydrolysis of this compound are detailed below:

| Product Type | Chemical Formula |

|---|---|

| Silanol | C₅H₁₂OSi |

| Methanol | CH₃OH |

特性

IUPAC Name |

dimethoxy-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUESRADRPFMUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939660 | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-82-8 | |

| Record name | Dimethoxymethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does isobutylmethyldimethoxysilane affect bacterial adhesion to polyethylene surfaces?

A1: The research paper investigates the use of various organosilanes, including isobutylmethyldimethoxysilane, to modify polyethylene surfaces and study their impact on the adhesion of Aeromonas hydrophila bacteria. While the study highlights dimethoxydimethylsilane as the most effective agent, it mentions that after a two-week incubation period, all chemically modified materials, including the one treated with isobutylmethyldimethoxysilane, demonstrated improved anti-adhesive properties compared to the unmodified polyethylene surface []. This suggests that isobutylmethyldimethoxysilane, by modifying the surface properties of polyethylene, can contribute to a reduction in bacterial attachment. Further research focusing specifically on isobutylmethyldimethoxysilane is needed to fully understand its mechanism of action and efficacy in preventing biofilm formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。